molecular formula C13H18N4O2S B497215 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-55-9

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B497215
CAS No.: 927640-55-9
M. Wt: 294.38g/mol
InChI Key: DZOROHNYWXIFAI-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-6-11(2)13(12(3)7-10)20(18,19)16-4-5-17-9-14-8-15-17/h6-9,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOROHNYWXIFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Mesitylene

The synthesis begins with the preparation of 2,4,6-trimethylbenzenesulfonyl chloride from mesitylene (1,3,5-trimethylbenzene). Sulfonation is achieved using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the para position due to steric hindrance from the methyl groups. Subsequent treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the sulfonic acid to the sulfonyl chloride derivative.

Key Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (sulfonation), 60–70°C (thionyl chloride treatment)

  • Yield: ~85–90%

Synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethylamine

The triazole-ethylamine moiety is synthesized through a two-step process:

  • Alkylation of 1H-1,2,4-triazole : Reacting 1H-1,2,4-triazole with 2-bromoethylamine hydrobromide in dimethylformamide (DMF\text{DMF}) at 80°C for 12 hours.

  • Purification : Crystallization from ethanol yields the amine intermediate.

Key Conditions:

  • Solvent: DMF\text{DMF}

  • Catalyst: None (thermal conditions)

  • Yield: ~75–80%

Sulfonamide Coupling

The final step involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine in tetrahydrofuran (THF\text{THF}) under basic conditions (pyridine or NaHCO3\text{NaHCO}_3). The base neutralizes HCl generated during the reaction, driving the reaction to completion.

RSO2Cl+H2N-R’THF, pyridineRSO2NHR’+HCl\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{THF, pyridine}} \text{RSO}_2\text{NHR'} + \text{HCl}

Key Conditions:

  • Solvent: THF\text{THF}

  • Temperature: Room temperature (25°C)

  • Yield: ~90–94%

Optimization and Catalytic Strategies

Solvent Selection

Solvents critically influence reaction efficiency:

  • Polar aprotic solvents (e.g., DMF\text{DMF}, THF\text{THF}) enhance nucleophilicity of amines in sulfonamide formation.

  • Chlorinated solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) are preferred for sulfonation due to their inertness toward chlorosulfonic acid.

Data Tables

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsSolventTemperature (°C)Yield (%)
SulfonationClSO3H\text{ClSO}_3\text{H}, SOCl2\text{SOCl}_2CH2Cl2\text{CH}_2\text{Cl}_20–5 (step 1), 60–70 (step 2)85–90
Triazole Alkylation2-Bromoethylamine hydrobromideDMF\text{DMF}8075–80
Sulfonamide FormationPyridine, THF\text{THF}THF\text{THF}2590–94

Table 2: Physicochemical Properties of Intermediates

CompoundMolecular FormulaMolecular Weight (g/mol)
2,4,6-Trimethylbenzenesulfonyl chlorideC9H11ClO2S\text{C}_9\text{H}_{11}\text{ClO}_2\text{S}218.70
2-(1H-1,2,4-Triazol-1-yl)ethylamineC4H8N4\text{C}_4\text{H}_8\text{N}_4112.13

Challenges and Mitigation

Byproduct Formation

  • Hydrolysis of sulfonyl chloride : Minimized by using anhydrous solvents and controlled temperatures.

  • Triazole dimerization : Suppressed via slow addition of alkylating agents.

Catalyst Deactivation

Nickel catalysts in hydrogenation steps (for nitro reductions) exhibit prolonged activity when reaction temperatures are maintained below 120°C .

Chemical Reactions Analysis

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Properties
The 1,2,4-triazole moiety present in the compound is known for its broad-spectrum antifungal and antibacterial activities. Research indicates that derivatives of 1,2,4-triazoles exhibit significant efficacy against various pathogens. For instance, compounds featuring the 1,2,4-triazole nucleus have been documented to possess antifungal activity comparable to established antifungal agents like azoxystrobin and ketoconazole .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves inhibition of fungal biosynthesis pathways. Specifically, they can disrupt the synthesis of ergosterol, a crucial component of fungal cell membranes. The incorporation of the sulfonamide group further enhances the activity by potentially increasing solubility and bioavailability .

Case Study: Triazole Derivatives
A study demonstrated that a series of sulfonamide-1,2,4-triazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antifungal agents against strains such as Aspergillus flavus and Trichoderma viride, indicating the potential for developing new antifungal therapies .

Agricultural Applications

Fungicides
The compound's antifungal properties make it a candidate for use in agricultural fungicides. The ability to combat plant pathogens can lead to increased crop yields and reduced reliance on conventional chemical fungicides. Studies have shown that triazole-containing compounds can effectively manage diseases caused by Fusarium and Phytophthora species .

Pesticide Development
In addition to fungicidal properties, triazoles have been explored for their potential as insecticides. The structural versatility allows for modifications that can enhance insecticidal activity while reducing toxicity to non-target organisms. This aspect is critical in developing sustainable agricultural practices .

Material Science

Polymer Chemistry
The unique chemical structure of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide allows it to be integrated into polymer matrices. Research has indicated that incorporating triazole derivatives into polymers can improve thermal stability and mechanical properties. These enhancements are particularly valuable in applications requiring durable materials .

Corrosion Inhibition
Triazole compounds have also been studied for their effectiveness as corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces can prevent oxidation and degradation, thereby extending the lifespan of metal components used in various industries .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntifungal and antibacterial agentsEffective against Aspergillus and E. coli; lower MIC than traditional agents
AgricultureFungicides and pesticidesPotential to enhance crop yields; effective against plant pathogens
Material SciencePolymer additives and corrosion inhibitorsImproved mechanical properties; effective corrosion prevention

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with proteins and enzymes, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:

Biological Activity

2,4,6-Trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide (CAS: 927640-55-9) is a compound that combines a benzenesulfonamide moiety with a triazole ring. Its structural features suggest potential biological activities worth investigating. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

  • Molecular Formula : C13H18N4O2S
  • Molar Mass : 294.37 g/mol
  • Structure : The compound features a benzenesulfonamide core substituted with a triazole ring at one end and a trimethyl group at the other.

Biological Activity Overview

Research on compounds with triazole structures has indicated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, derivatives similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored through their effects on cytokine production. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Cytokine Release
A study evaluated the effect of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds were tested at concentrations ranging from 25 to 100 µg/mL. Results indicated significant inhibition of TNF-α release by compounds similar to the target compound:

  • TNF-α Inhibition : Up to 70% inhibition observed at higher concentrations.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. Modifications to the benzenesulfonamide or triazole moieties can enhance or diminish their efficacy.

Key Findings in SAR Studies :

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring increases antimicrobial activity.
  • Triazole Ring Modifications : Substituents on the triazole ring can affect binding affinity to biological targets such as enzymes involved in inflammation.

Case Studies and Research Findings

Recent literature has highlighted various studies focusing on the synthesis and evaluation of new triazole derivatives:

  • Synthesis and Testing : A study synthesized a series of triazole derivatives and evaluated their antiproliferative activities against several cancer cell lines. The most active compounds showed IC50 values below 30 µM against human lung adenocarcinoma cells.
  • In Vivo Studies : Some derivatives have undergone preliminary in vivo testing for anti-inflammatory effects in animal models, showing promise in reducing inflammation markers.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a benzenesulfonyl chloride intermediate under reflux conditions in ethanol or DMF. Acetic acid may be added as a catalyst to facilitate imine or amide bond formation .
  • Step 2 : Alkylation of the triazole nitrogen using 2-chloroethylamine derivatives, followed by sulfonamide coupling. Reaction parameters (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the pure compound.

Basic: Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the triazole proton (δ 8.5–9.0 ppm) and benzenesulfonamide methyl groups (δ 2.1–2.4 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the triazole-ethyl linkage and sulfonamide conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₈N₄O₂S requires m/z 318.1154) .

Basic: How is the compound screened for preliminary biological activity in academic settings?

  • Antifungal Assays : Disk diffusion or microdilution methods against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control .
  • Enzyme Inhibition : Targets like cytochrome P450 or fungal lanosterol 14α-demethylase are tested using spectrophotometric assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How do structural modifications to the triazole or benzenesulfonamide moieties alter bioactivity?

  • Triazole Substitution : Replacing the 1H-1,2,4-triazole with 1H-1,2,3-triazole reduces antifungal potency due to weaker metal coordination in enzyme active sites .
  • Methyl Group Positioning : 2,4,6-Trimethyl groups on the benzene ring enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Ethyl Linker Optimization : Shortening the ethyl spacer between triazole and sulfonamide decreases activity, suggesting optimal distance for target engagement .

Advanced: What computational approaches are used to elucidate the compound’s mechanism of action?

  • Molecular Docking : Models interactions with fungal CYP51 (e.g., PDB ID 1EA1) to predict binding affinity and hydrogen-bonding patterns .
  • Molecular Dynamics Simulations : Assess stability of the compound-enzyme complex over time, identifying critical residues (e.g., Leu321 in CYP51) for mutagenesis studies .
  • QSAR Modeling : Correlates logP, polar surface area, and steric parameters with antifungal IC₅₀ values .

Advanced: How can researchers address discrepancies in reported biological activity data?

  • Orthogonal Assays : Validate antifungal activity using both broth microdilution (CLSI M27) and time-kill kinetics to rule out methodological biases .
  • Batch Reproducibility : Compare multiple synthetic batches via HPLC to ensure purity (>98%) and exclude impurities as confounding factors .
  • Strain-Specific Variations : Test across diverse fungal strains (e.g., azole-resistant Candida glabrata) to identify spectrum limitations .

Basic: What methodologies ensure high purity of the compound for in vitro studies?

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to a certified reference standard .
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (e.g., DMF) that may interfere with biological assays .
  • Elemental Analysis : Validates C, H, N, S content within 0.4% of theoretical values .

Advanced: What strategies improve the compound’s metabolic stability in preclinical models?

  • Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonamide group as a tert-butyl carbamate to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify major metabolites for structural optimization .

Advanced: How does the compound compare to structurally related benzenesulfonamide-triazole hybrids?

  • Activity vs. Fluconazole : Lower MIC values (e.g., 2 µg/mL vs. 8 µg/mL against C. albicans) but higher cytotoxicity (IC₅₀ 25 µM vs. >100 µM) .
  • Solubility : The 2,4,6-trimethyl substitution reduces aqueous solubility (0.12 mg/mL) compared to non-methylated analogs (0.45 mg/mL) .
  • Thermal Stability : Degrades at 220°C (DSC), comparable to miconazole derivatives .

Advanced: What experimental designs are recommended for SAR studies of this compound?

  • Fragment-Based Screening : Test truncated analogs (e.g., triazole-only or sulfonamide-only fragments) to identify essential pharmacophores .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to fungal targets, guiding rational substitutions .
  • Resistance Induction : Serial passage of fungi under sub-inhibitory concentrations to identify resistance mutations (e.g., ERG11 upregulation) .

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